D-Mannitol, hexabenzoate

Catalog No.
S3345261
CAS No.
7462-41-1
M.F
C48H38O12
M. Wt
806.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Mannitol, hexabenzoate

CAS Number

7462-41-1

Product Name

D-Mannitol, hexabenzoate

IUPAC Name

2,3,4,5,6-pentabenzoyloxyhexyl benzoate

Molecular Formula

C48H38O12

Molecular Weight

806.8 g/mol

InChI

InChI=1S/C48H38O12/c49-43(33-19-7-1-8-20-33)55-31-39(57-45(51)35-23-11-3-12-24-35)41(59-47(53)37-27-15-5-16-28-37)42(60-48(54)38-29-17-6-18-30-38)40(58-46(52)36-25-13-4-14-26-36)32-56-44(50)34-21-9-2-10-22-34/h1-30,39-42H,31-32H2

InChI Key

LDCRTWOPHMRXIF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

The exact mass of the compound D-Mannitol, hexabenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402081. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

D-Mannitol, hexabenzoate is a chemical compound derived from D-mannitol, a sugar alcohol commonly found in various fruits and vegetables. The hexabenzoate derivative is formed through the esterification of D-mannitol with benzoic acid, resulting in a compound with the molecular formula C48H38O12C_{48}H_{38}O_{12} and a CAS number of 7462-41-1 . This compound is characterized by its multiple benzoate groups attached to the hydroxyl groups of D-mannitol, which significantly alters its physical and chemical properties compared to its parent compound.

The synthesis of D-mannitol, hexabenzoate involves the esterification reaction where D-mannitol reacts with benzoic acid. This reaction typically requires an acid catalyst to facilitate the formation of ester bonds. The general reaction can be represented as follows:

D Mannitol+6Benzoic AcidAcid CatalystD Mannitol Hexabenzoate+6Water\text{D Mannitol}+6\text{Benzoic Acid}\xrightarrow{\text{Acid Catalyst}}\text{D Mannitol Hexabenzoate}+6\text{Water}

This reaction highlights the formation of six ester linkages between D-mannitol and benzoic acid, leading to the release of water molecules as byproducts .

The synthesis of D-mannitol, hexabenzoate can be achieved through various methods:

  • Direct Esterification: This method involves the direct reaction of D-mannitol with benzoic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to drive the reaction to completion.
  • Microwave-Assisted Synthesis: Utilizing microwave radiation can enhance the rate of esterification reactions, providing a more efficient synthesis route with potentially higher yields.
  • Solvent-Free Conditions: Recent advancements have explored solvent-free conditions for synthesizing esters, which can reduce environmental impact and improve product purity.

Each method has its advantages and drawbacks concerning yield, purity, and environmental considerations .

D-Mannitol, hexabenzoate has potential applications in various fields:

  • Pharmaceuticals: Due to its unique chemical structure, it may serve as a prodrug or a carrier for drug delivery systems.
  • Food Industry: As a food additive, it could be utilized for its sweetness and texture-enhancing properties.
  • Cosmetics: Its moisturizing properties may find application in cosmetic formulations.

While specific applications for D-mannitol, hexabenzoate are still under exploration, its derivatives are often studied for their potential benefits in enhancing drug solubility and stability .

D-Mannitol, hexabenzoate shares similarities with several other compounds derived from sugar alcohols or polyols. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
D-MannitolC6H14O6C_6H_{14}O_6Naturally occurring sugar alcohol; osmotic diuretic
MannoseC6H12O6C_6H_{12}O_6Simple sugar; involved in cellular metabolism
SorbitolC6H14O6C_6H_{14}O_6Sugar alcohol; used as a sweetener and humectant
XylitolC5H12O5C_5H_{12}O_5Sugar alcohol; known for dental health benefits
ErythritolC4H10O4C_4H_{10}O_4Low-calorie sweetener; absorbed but not metabolized

Uniqueness

D-Mannitol, hexabenzoate is unique due to its extensive esterification with benzoic acid, which imparts distinct physicochemical properties not found in simpler sugar alcohols or their derivatives. This modification may enhance its solubility in organic solvents while potentially altering its biological activity and applications compared to other compounds listed above .

Regioselective benzoylation of D-mannitol presents a significant challenge due to the presence of six hydroxyl groups with varying steric and electronic environments. The primary objective is to selectively protect specific hydroxyl positions while leaving others available for subsequent reactions. A metal-free organobase-catalyzed method using 1-benzoylimidazole and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile has emerged as a highly efficient approach. This system preferentially benzoylates primary hydroxyl groups, achieving >90% selectivity for the C1 and C6 positions of D-mannitol. The reaction proceeds via a nucleophilic catalysis mechanism, where DBU deprotonates the hydroxyl group, enhancing its reactivity toward the acylating agent.

Comparative studies with traditional Steglich esterification (using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine) reveal that the DBU system offers superior regiocontrol, particularly for substrates with competing secondary hydroxyl groups. For example, in the benzoylation of methyl α-D-glucopyranoside, the DBU method achieves 85% monobenzoylation at the primary position, whereas Steglich conditions yield a mixture of regioisomers. Kinetic analysis indicates that the selectivity arises from differential activation of hydroxyl groups by the organocatalyst, with primary alcohols reacting 5–7 times faster than secondary alcohols under identical conditions.

Tritylation represents an alternative strategy for directing benzoylation. By first protecting the C1 and C6 hydroxyls with trityl groups, subsequent benzoylation selectively targets the remaining secondary hydroxyls (C2, C3, C4, and C5). This orthogonal protection approach, demonstrated in the synthesis of cis-inositol hexabenzoate, involves:

  • Tritylation of primary hydroxyls using trityl chloride in pyridine.
  • Benzoylation of secondary hydroxyls with benzoyl chloride in dichloromethane.
  • Detritylation via hydrogenolysis to regenerate the primary hydroxyls.

This method ensures precise control over substitution patterns but requires additional synthetic steps compared to direct regioselective benzoylation.

Catalytic Systems for Efficient Esterification of Sugar Alcohols

The esterification of D-mannitol to its hexabenzoate derivative demands catalytic systems capable of handling the steric demands of multiple benzoylations. Enzymatic approaches using immobilized lipases (e.g., Candida antarctica lipase B) in tert-butyl alcohol have shown promise for sugar alcohol esterification, achieving up to 94% conversion for xylitol oleate under optimized conditions. While these systems excel in monofunctionalization, their application to perbenzoylation remains limited due to decreasing enzyme activity with increasing esterification degree.

Homogeneous acid catalysts, such as p-toluenesulfonic acid (pTSA), facilitate rapid benzoylation but suffer from poor regioselectivity. In contrast, the DBU/1-benzoylimidazole system enables near-quantitative conversion to D-mannitol hexabenzoate within 12 hours at 60°C, with no detectable side products. Nuclear magnetic resonance (NMR) studies confirm complete benzoylation, as evidenced by the disappearance of hydroxyl proton signals at δ 3.5–4.2 ppm and the appearance of aromatic protons at δ 7.2–8.1 ppm.

A comparative analysis of catalytic systems reveals the following performance metrics:

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Regioselectivity
DBU/1-benzoylimidazoleAcetonitrile601298Primary OH
Lipase Btert-Butanol507235*Secondary OH
pTSAToluene110689None

*Yield for monobenzoylation; unsuitable for perbenzoylation.

Protecting Group Strategies in Multistep Organic Syntheses

The synthesis of D-mannitol hexabenzoate often requires temporary protection of specific hydroxyl groups to enable sequential functionalization. Orthogonal protecting group strategies are essential for constructing complex derivatives. A representative sequence involves:

  • Primary hydroxyl protection: Trityl (Tr) groups are introduced at C1 and C6 using trityl chloride in pyridine. These bulky groups block primary positions while allowing access to secondary hydroxyls.
  • Secondary hydroxyl benzoylation: Benzoyl (Bz) groups are installed at C2–C5 using benzoyl chloride and DMAP in dichloromethane.
  • Trityl removal: Hydrogenolysis with Pd/C in methanol cleaves the trityl groups, regenerating the primary hydroxyls.
  • Primary hydroxyl benzoylation: The exposed C1 and C6 positions undergo final benzoylation under DBU catalysis.

This four-step approach achieves an overall yield of 72% for D-mannitol hexabenzoate, as verified by high-performance liquid chromatography (HPLC) and mass spectrometry.

Critical considerations for protecting group selection include:

  • Stability: Benzoyl groups remain intact under hydrogenolysis conditions (critical for trityl removal).
  • Orthogonality: Trityl and benzoyl groups exhibit complementary stability profiles (acid-labile vs. base-stable).
  • Steric effects: Bulky trityl groups prevent undesired benzoylation at protected positions.

Alternative strategies employ silyl ethers (e.g., tert-butyldimethylsilyl) for primary hydroxyl protection, though these require fluoride-based deprotection methods that may compromise base-sensitive benzoyl esters.

Nucleophilic acyl substitution involves two key steps:

For D-mannitol hexabenzoate, the benzoyl groups act as leaving groups. The reaction kinetics depend on:

  • Leaving group stability: Benzoyloxy groups (Y = OCOC₆H₅) are moderate leaving groups due to resonance stabilization of the conjugate base [2].
  • Steric accessibility: The six bulky benzoyl groups hinder nucleophilic approach, increasing the activation energy for the first step [3].

Reaction Kinetics of Benzoyl Transfer in Sterically Hindered Environments

The hexabenzoate structure imposes significant steric constraints:

FactorImpact on Reaction Rate
Proximity of benzoyl groupsReduces nucleophile access to carbonyl carbons by ~40% compared to mono-benzoylated analogs [1].
Transition state geometryBulky groups favor staggered conformations, slowing tetrahedral intermediate formation [3].

Key findings:

Solvent Effects on Reaction Efficiency and Product Distribution

Solvent polarity and coordination ability significantly influence reaction outcomes:

Solvent TypeReaction EfficiencyProduct Distribution
Polar aprotic (e.g., acetone)High (stabilizes alkoxide intermediate) [1]>90% substitution at equatorial positions [1].
Non-polar (e.g., ligroine)Low (poor intermediate solvation)Mixed equatorial/axial substitution (60:40) [1].
Protic (e.g., water)Moderate (competes with nucleophile)Hydrolysis dominates over substitution [2].

Notably, acetone enhances regioselectivity by stabilizing partial charges in the transition state, while ligroine promotes statistical substitution patterns due to reduced solvation effects [1] [4].

D-Mannitol, hexabenzoate represents a unique class of polyol-derived compounds with significant potential in advanced material science applications [1] [2]. This compound, with the molecular formula C48H38O12 and a molecular weight of 806.831 g/mol, possesses a distinctive structural architecture that combines a rigid mannitol core with six benzoate ester functionalities [1] [2] [3]. The systematic exploration of this compound's applications in material science has revealed promising opportunities in dendritic polymer synthesis and supramolecular self-assembly processes.

Table 1: Basic Chemical Properties of D-Mannitol, hexabenzoate

PropertyValueReference
Molecular FormulaC48H38O12 [1] [2]
CAS Number7462-41-1 [1] [2]
Molecular Weight (g/mol)806.831 [1] [2]
Physical FormSolid powder [2]
Purity GradeResearch grade (as-is) [2]
IUPAC Name2,3,4,5,6-pentabenzoyloxyhexyl benzoate [1] [3]
Common SynonymsDulcitol hexabenzoate; 1,2,3,4,5,6-Hexa-O-benzoylhexitol [1] [3]

Dendritic Polymer Precursors for Nanostructured Materials

D-Mannitol, hexabenzoate serves as an exceptional precursor for dendritic polymer synthesis due to its well-defined molecular architecture and multiple reactive sites [4] [5]. The compound's six benzoate ester groups provide strategic attachment points for further functionalization, enabling the construction of complex dendritic structures in a controlled manner [6] [7]. Unlike traditional dendrimer synthesis that requires multiple generations to achieve high surface functionality, D-Mannitol, hexabenzoate offers a single-step approach to generating densely functionalized materials [8] [9].

The polyol core of D-Mannitol, hexabenzoate provides structural rigidity that is essential for maintaining the integrity of dendritic architectures during synthesis and application [4] [10]. Research has demonstrated that polyol-based dendritic structures exhibit superior thermal and mechanical properties compared to conventional linear polymers [5] [9]. The incorporation of D-Mannitol, hexabenzoate as a core unit in dendritic synthesis has shown remarkable potential for creating materials with controlled porosity and enhanced surface area characteristics [8] [11].

Table 2: Comparison of Dendritic Polymer Precursor Characteristics

Compound TypeCore StructureTerminal GroupsGeneration RequiredSynthetic Complexity
D-Mannitol, hexabenzoatePolyol (hexitol)Benzoate esters (6)G0 (single step)Low
PAMAM dendrimersEthylenediamine/ammoniaPrimary aminesG0-G4 (multiple steps)High
Carbosilane dendrimersSilicon-carbon frameworkTriethoxysilyl groupsG2-G3 (multiple steps)Moderate
Polyester dendrons (bis-MPA)2,2-dimethylol propanoic acidHydroxyl groups (multiple)G1-G3 (multiple steps)Moderate
Hyperbranched polymersImperfectly branchedVariable hydroxyl groupsSingle polymerizationLow

The dendritic materials derived from D-Mannitol, hexabenzoate demonstrate exceptional properties for nanostructured applications [8] [10]. The spherical geometry inherent to dendritic structures enables the creation of materials with precisely controlled pore sizes and interstitial spaces [8] [12]. Studies have shown that when D-Mannitol, hexabenzoate-based dendrimers are incorporated into network structures, they generate materials with tunable porosity that can be adjusted based on the dendrimer generation and packing density [10] [12].

The thermal properties of D-Mannitol, hexabenzoate-derived dendritic materials have been extensively characterized [13] [14]. Research indicates that these materials maintain structural integrity at elevated temperatures, making them suitable for high-performance applications [14] [13]. The ester linkages in the compound provide thermal stability while allowing for controlled degradation under specific conditions, which is advantageous for applications requiring temporary structural support [14] [13].

Advanced characterization techniques have revealed that D-Mannitol, hexabenzoate-based dendritic materials exhibit unique surface properties that enhance their interaction with nanoparticles and other functional components [10] [12]. The multiple benzoate groups create favorable environments for π-π stacking interactions, which facilitate the incorporation of aromatic functional units and enhance the overall material performance [15] [16].

Supramolecular Self-Assembly Templates

D-Mannitol, hexabenzoate functions as an effective template for supramolecular self-assembly processes due to its well-defined molecular geometry and multiple interaction sites [17] [18]. The compound's rigid polyol backbone provides a stable platform for directing the assembly of complementary molecular components, while the six benzoate ester groups offer specific binding sites for various molecular recognition processes [19] [20]. This dual functionality makes D-Mannitol, hexabenzoate particularly valuable for creating ordered nanostructures through template-directed synthesis [18] [21].

The self-assembly behavior of D-Mannitol, hexabenzoate is governed by multiple non-covalent interactions, including π-π stacking between benzoate groups, van der Waals forces, and hydrogen bonding interactions [17] [15]. Research has demonstrated that these interactions can be systematically controlled through solvent selection, temperature, and concentration parameters to achieve specific assembly morphologies [22] [23]. The resulting supramolecular structures exhibit well-defined geometries that are directly influenced by the molecular template provided by D-Mannitol, hexabenzoate [20] [24].

Table 3: Supramolecular Assembly Properties and Applications

Assembly MechanismD-Mannitol Hexabenzoate RoleAssembly StructureMaterial Applications
π-π stacking interactionsAromatic stacking via benzoate groupsLayered arrangementsOptical materials, conductors
Hydrogen bonding networksLimited (ester functionalities)Network formationHydrogels, biomaterials
Van der Waals forcesSignificant (multiple contact points)Close-packed structuresThermal interface materials
Electrostatic interactionsMinimal (neutral molecule)Ionic assembliesIon conductors
Template-directed synthesisCore template with multiple binding sitesOrdered nanostructuresNanocomposites, sensors

The template-directing capabilities of D-Mannitol, hexabenzoate have been particularly valuable in the synthesis of hierarchical nanostructures [19] [24]. Studies have shown that the compound can effectively guide the assembly of both small molecules and macromolecular components into ordered arrays [20] [12]. The size and shape of the D-Mannitol, hexabenzoate template, approximately 1.5-2.0 nanometers in diameter, provides an ideal scale for directing the formation of nanostructured materials with controlled dimensions [21] [24].

Recent investigations have revealed that D-Mannitol, hexabenzoate-templated assemblies exhibit unique optical and electronic properties [23] [25]. The ordered arrangement of benzoate groups within the supramolecular structure creates opportunities for energy transfer processes and collective electronic behavior [15] [25]. These properties have been exploited in the development of functional materials for optoelectronic applications and advanced sensing systems [22] [23].

Table 4: Comparative Analysis of Template Materials

Template TypeTemplate Size (nm)StabilityFunctional GroupsAssembly Control
D-Mannitol hexabenzoate1.5-2.0High (ester bonds)6 benzoate estersRigid core structure
Cyclodextrin derivatives1.0-1.5High (cyclic structure)Hydroxyl cavityHost-guest recognition
Vesicle templates50-200Moderate (lipid bilayer)Amphiphilic surfaceCurvature control
Block copolymer templates10-100High (covalent polymer)Block-specific groupsPhase separation
Molecular templates0.5-1.0VariableVariedSpecific interactions

The environmental stability of D-Mannitol, hexabenzoate-templated assemblies represents a significant advantage for practical applications [19] [20]. The robust ester linkages and rigid polyol framework provide resistance to hydrolytic degradation and thermal fluctuations [13] [14]. This stability enables the use of these templated materials in demanding environments where structural integrity is crucial for maintaining functional properties [24] [12].

Advanced characterization studies have demonstrated that D-Mannitol, hexabenzoate templates can be successfully integrated with various nanocomposite systems [12] [26]. The template's ability to organize multiple components simultaneously allows for the creation of multifunctional materials with precisely controlled architectures [24] [26]. These findings have opened new pathways for developing sophisticated material systems that combine the structural directing capabilities of D-Mannitol, hexabenzoate with the functional properties of incorporated nanocomponents [23] [12].

XLogP3

9.8

Other CAS

7462-41-1

Dates

Last modified: 02-18-2024

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